molecular formula C10H14N2O4 B1395793 Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate CAS No. 853058-40-9

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate

Cat. No. B1395793
CAS RN: 853058-40-9
M. Wt: 226.23 g/mol
InChI Key: JLMFCRWHSHFKAJ-UHFFFAOYSA-N
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Description

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C10H14N2O4 . It has a molecular weight of 226.23 . The compound is a light yellow solid and is often used in research.


Synthesis Analysis

The synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates has been achieved by acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another method involves the addition of sodium hydroxide to a solution of diethyl 1H-pyrrole-2,4-dicarboxylate in dry DMF.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O4/c1-3-15-9(13)6-5-12-8(7(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 410.0±40.0 °C and a predicted density of 1.265±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry conditions, and under -20°C .

Scientific Research Applications

1. Synthesis of 3-Pyrrolin-2-Ones

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is instrumental in the synthesis of 3-pyrrolin-2-ones, a class of compounds with significant biological activity and utility as building blocks for the preparation of other materials. The review by Pelkey et al. (2015) highlights various approaches for the de novo synthesis of 3-pyrrolin-2-ones from acyclic precursors or through the transformation of other cyclic systems, such as pyrroles, pyrrolidinone, and maleimides, elucidating its role in the construction of the 3-pyrrolin-2-one ring system (Pelkey, Pelkey, & Greger, 2015).

2. Plant Defense Mechanisms

The compound plays a role in the metabolism of proline and pyrroline-5-carboxylate (P5C) in plants, particularly during pathogen infection and abiotic stress. The work by Qamar et al. (2015) discusses the role of P5C and its metabolism in plant defense against pathogens, emphasizing the role of this compound in resistance-gene-mediated and non-host resistance against invading pathogens (Qamar, Mysore, & Senthil-Kumar, 2015).

3. Construction of Supramolecular Capsules

The compound is used in the self-assembly of supramolecular capsules derived from calixpyrrole components. Ballester (2011) describes the use of calix[4]pyrrole derivatives, including this compound, in the assembly of molecular capsules, highlighting the structural analogy between calix[4]arenes and calix[4]pyrroles and the various approaches utilized in the assembly of these capsules (Ballester, 2011).

4. Bioactive Pyrrole-Based Compounds

As part of the pyrrole family, this compound contributes to the synthesis of bioactive compounds with applications in various therapeutic areas. Li Petri et al. (2020) discuss the importance of the pyrrole ring in drug discovery programs, highlighting the significance of this compound in the synthesis of pyrrole-based drugs with anticancer, antimicrobial, and antiviral activities (Li Petri et al., 2020).

Safety and Hazards

The compound is classified as an irritant (GHS07) with the hazard statement H302 . Precautionary measures include avoiding inhalation, skin contact, or eye contact .

properties

IUPAC Name

diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-12-8(7(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMFCRWHSHFKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700679
Record name Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853058-40-9
Record name Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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